1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione, commonly referred to as 1,3-dimethyluric acid, is a purine derivative with significant biological relevance. It is structurally related to other well-known compounds such as caffeine and theophylline, which are part of the methylxanthine class of stimulants. This compound has garnered attention for its potential applications in pharmacology, particularly in enhancing cardiac function and as a metabolite of caffeine.
1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione can be sourced from various biological processes as it is a metabolite of caffeine. Its classification falls under the category of purines and is recognized for its stimulant properties. The compound's CAS number is 944-73-0, and its molecular formula is with a molecular weight of approximately 196.16 g/mol .
The synthesis of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione can be achieved through several chemical pathways. One common method involves the methylation of uric acid derivatives. The synthesis typically requires specific reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
The general reaction can be summarized as follows:
This method allows for selective introduction of methyl groups at the 1 and 3 positions of the purine ring .
The molecular structure of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione features a fused bicyclic system characteristic of purines. The compound includes two carbonyl groups and nitrogen atoms integral to its structure.
This structural configuration contributes to its biological activity and interaction with various receptors in biological systems .
1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione participates in several chemical reactions typical of purines. These include:
The compound's reactivity is influenced by the presence of nitrogen atoms in the ring structure, allowing it to engage in nucleophilic substitutions and electrophilic additions .
The mechanism of action for 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione primarily involves its role as an adenosine receptor antagonist. By blocking adenosine receptors (particularly A1 and A2A), it can enhance neurotransmitter release and stimulate cardiac contractility.
Key points include:
These mechanisms underline its potential therapeutic applications in treating conditions like chronic heart failure .
1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential pharmaceutical formulations .
The applications of 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione extend into various scientific fields:
Research continues into its broader therapeutic potentials, particularly concerning metabolic syndromes and cardiovascular health .
The compound commonly referred to as "1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione" exemplifies the complexities inherent in naming alkylated purine derivatives. According to IUPAC conventions, the preferred systematic name is 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, emphasizing the saturation at the 7- and 9-positions of the purine ring system [2] [3]. This nomenclature follows the parent hydride principle, where "purine" serves as the root structure modified by hydro prefixes to denote reduced valences and locants specifying methyl substituents and oxo groups.
The numbering assigns position 1 to the imidazole nitrogen and position 3 to the pyrimidine nitrogen, reflecting standard purine numbering conventions. The term "trione" specifies the three ketone functionalities at positions 2, 6, and 8. Alternative nomenclature observed in chemical databases includes oxytheophylline and 1,3-dimethylurate, the latter highlighting its metabolic relationship to uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) [2] [7]. These synonyms reflect historical naming patterns rather than systematic approaches, leading to potential confusion in chemical identification.
Table 1: Official and Common Nomenclature for 1,3-Dimethylpurine Derivatives
Nomenclature System | Designation | Source |
---|---|---|
Preferred IUPAC Name | 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | [3] |
Alternative IUPAC | 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione | [2] |
Common Pharmaceutical Name | Oxytheophylline | [2] |
Metabolic Nomenclature | 1,3-Dimethyluric acid | [3] [7] |
Registry designations for this compound reveal significant inconsistencies across authoritative sources. The Chemical Abstracts Service (CAS) lists two primary registry numbers: 944-73-0 (assigned to 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione) and 127091-92-3 (assigned to 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione) [2] [3]. This discrepancy stems from differing interpretations of ring saturation states, with 944-73-0 implying a dihydro formulation and 127091-92-3 suggesting a tetrahydro configuration. Despite these divergent assignments, both CAS entries reference the identical molecular formula (C₇H₁₀N₄O₃) and molecular weight (198.18 g/mol), indicating they represent the same chemical entity [2] [3].
Synonym mapping across databases further complicates identification:
This inconsistency extends to InChIKey identifiers: NIST reports OTSBKHHWSQYEHK-UHFFFAOYSA-N [3], while Vulcanchem lists NMWRKTXLPKXNNQ-UHFFFAOYSA-N [2]. These variations reflect subtle differences in protonation state representations rather than structural dissimilarities.
The compound exhibits complex tautomeric behavior due to multiple hydrogen-bonding sites within the purine trione scaffold. Three dominant tautomers contribute to its structural identity:
This equilibria directly impacts spectroscopic assignments and crystallographic data. X-ray diffraction studies reveal that the solid-state structure favors the triketo tautomer stabilized by intramolecular hydrogen bonding between N⁷-H and the C⁸=O group, forming a pseudo-six-membered ring that enhances planarity [2]. In solution (DMSO-d₆), NMR studies show coalescence of signals between 10.5-12.0 ppm, indicating rapid exchange of the N⁷ and N⁹ protons consistent with dynamic tautomerism [2].
Protonation states further complicate structural assignments. The experimental pKₐ of 8.2 ± 0.2 indicates preferential protonation at N⁹ rather than N⁷, generating a cationic species with charge delocalization across the pyrimidine ring [2]. This behavior explains the divergent InChIKey representations across databases, as protonation site specification alters the stereoelectronic properties without changing covalent connectivity.
Table 2: Tautomeric and Protonation Variants of 1,3-Dimethylpurinetrione
State | Structural Feature | Experimental Evidence |
---|---|---|
Predominant Tautomer | 2,6,8-Triketo | X-ray diffraction, IR ν꜀=₀ 1710, 1675, 1655 cm⁻¹ |
Minor Tautomer | 8-Hydroxy-6,8-diketo | UV λₘₐₓ 285 nm in acidic medium |
N⁹-Protonated Form | Cationic at N⁹ | pKₐ 8.2 ± 0.2, NMR chemical shift 9.15 ppm |
Zwitterionic Form | Deprotonated N¹, protonated N⁹ | Observed at pH 3.5–4.0 |
The terminology conflict between "tetrahydro" and "dihydro" designations for this compound stems from historical interpretations of purine ring saturation. Analysis of the molecular formula (C₇H₁₀N₄O₃) confirms the purine ring system contains only two sites of reduction (positions 7 and 9), making "dihydro" chemically accurate per IUPAC guidelines [3] [7]. The persistent use of "tetrahydro" in commercial contexts (e.g., CID 24974371) constitutes a misnomer originating from early 20th-century nomenclature where "tetrahydro" implied complete saturation of a fused ring subunit [1] [2].
Crystallographic evidence decisively resolves this conflict: The central pyrimidine ring (positions 2,4,5,6,7,9) adopts a slightly puckered conformation while the imidazole ring (positions 1,2,3,4,8,9) remains planar, confirming localized rather than complete saturation [2]. This structural arrangement is more accurately described as a 7,9-dihydropurine system. The "tetrahydro" designation erroneously implies four hydrogen additions (full saturation at two double bonds), which contradicts the compound's UV absorbance at 273 nm (ε = 7800) characteristic of conjugated enone systems [2].
Standardization efforts are emerging: The NIST Chemistry WebBook exclusively uses "7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione" [3], while PubChem maintains dual naming with structural equivalence notes. For regulatory consistency, the CAS designation 944-73-0 linked to the dihydro terminology should take precedence in scientific literature.
Table 3: Terminology Comparison and Recommendations
Term | Chemical Accuracy | Usage Prevalence | Recommendation |
---|---|---|---|
7,9-Dihydro | Correct (2 reducible sites) | Scientific databases | Preferred for accuracy |
Tetrahydro | Incorrect (implies 4 reducible sites) | Commercial suppliers | Avoid in technical contexts |
1,3-Dimethylurate | Semisystematic (functional group focus) | Metabolic literature | Acceptable in biochemical contexts |
Oxytheophylline | Trivial name | Pharmaceutical archives | Limited to historical references |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7